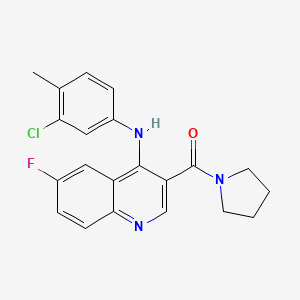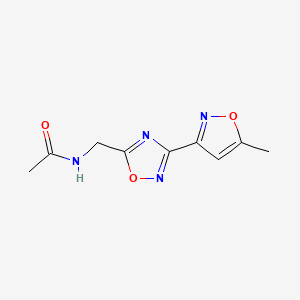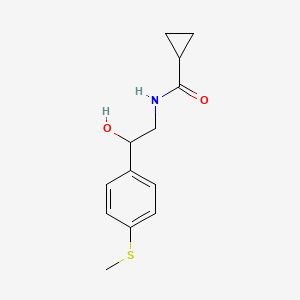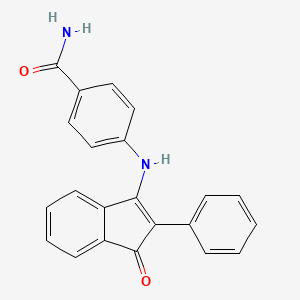![molecular formula C19H20FN3O4S2 B2528943 4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-40-9](/img/structure/B2528943.png)
4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis process involves creating compounds with varying substituents to explore the structure-activity relationship (SAR). One of the synthesized compounds, 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, demonstrated a high affinity for the target enzyme with an IC50 value of 37 nM .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their inhibitory activity. The presence of specific functional groups and their arrangement on the benzamide scaffold is responsible for the interaction with the enzyme. The paper does not provide detailed molecular structure analysis, but the high affinity of the compounds suggests that their molecular arrangement is conducive to binding with kynurenine 3-hydroxylase .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the abstract. However, the high-affinity inhibitors mentioned in the first paper likely involve multiple steps, including the formation of the thiazol-2-yl moiety and its subsequent attachment to the benzenesulfonamide framework. The synthesis likely involves reactions such as nitration, sulfonation, and condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly discussed in the abstracts provided. However, the biological evaluation suggests that these properties are optimized to allow the compounds to cross biological membranes and reach the target site of action, as evidenced by their oral bioavailability and ability to increase kynurenic acid concentration in the brain after oral administration .
The first paper provides a case study where the synthesized compounds were tested in vivo. The compounds were administered orally to rats and gerbils, and their effects on kynurenine 3-hydroxylase were measured. The compounds were effective in blocking the enzyme, with ED50 values in the 3-5 μmol/kg range in gerbil brain. Furthermore, a microdialysis experiment in rats showed that one of the compounds increased kynurenic acid concentration in the hippocampal fluid by 7.5-fold at a dose of 100 μmol/kg .
The second paper does not directly relate to the compound but discusses the synthesis of different substituted benzamides derived from 4-aminophenazone. These compounds were screened for their inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases. Although the specific compound "4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide" is not mentioned, the methods and biological evaluations are relevant to the field of benzamide derivative synthesis and their potential applications .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
The New Zinc Phthalocyanine Derivatives
A study synthesized new zinc phthalocyanine derivatives characterized for photodynamic therapy applications. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in photodynamic therapy due to their Type II photosensitizers' characteristics (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Screening
Fluoro Substituted Sulphonamide Benzothiazole Derivatives
Some novel compounds comprising fluoro substituted sulphonamide benzothiazole and thiazole were synthesized and screened for antimicrobial activity. These compounds, particularly those involving benzothiazoles and sulphonamides, have shown promising therapeutic potentials and a wide range of biodynamic properties, making them significant for developing potent biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Corrosion Inhibition
Benzothiazole Derivatives as Corrosion Inhibitors
Research on two benzothiazole derivatives has shown their effectiveness as corrosion inhibitors for steel in acidic conditions. These inhibitors offer higher stability and inhibition efficiency against steel corrosion compared to previously reported benzothiazole family inhibitors. Their adsorption onto surfaces suggests a significant potential in material protection and preservation strategies (Hu et al., 2016).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S2/c1-22(2)29(25,26)15-7-4-13(5-8-15)18(24)21-19-23(10-11-27-3)16-9-6-14(20)12-17(16)28-19/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGFRYILPEIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)


![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)
